3'-Bromo-2'-Fluoroacetophenone
Overview
Description
3’-Bromo-2’-Fluoroacetophenone is a chemical compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . It is used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3’-Bromo-2’-Fluoroacetophenone involves the bromination of acetophenones. This process uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . The process results in an excellent yield of α-bromo acetophenones with high selectivity .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2’-Fluoroacetophenone consists of a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetyl group .Chemical Reactions Analysis
3’-Bromo-2’-Fluoroacetophenone is used in the synthesis of heterocycles such as pyrazines and thiazoles . The brominated ketones produced from this compound are versatile precursors for the synthesis of a wide range of biologically active substances .Physical And Chemical Properties Analysis
3’-Bromo-2’-Fluoroacetophenone is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 252.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
General Use of 3’-Bromo-2’-Fluoroacetophenone
Scientific Field
Organic Chemistry
Application Summary
3’-Bromo-2’-Fluoroacetophenone is an organooxygen compound used in various chemical reactions . It’s often used as a building block in the synthesis of more complex organic compounds .
Methods of Application
The specific methods of application can vary greatly depending on the desired reaction. Generally, it’s used in a controlled environment, following standard safety procedures for handling organic compounds .
Results or Outcomes
The outcomes also depend on the specific reaction. In general, the use of 3’-Bromo-2’-Fluoroacetophenone can help chemists create a wide variety of complex organic compounds .
Specific Application in the Synthesis of Ascididemin
Scientific Field
Medicinal Chemistry
Application Summary
2’-Fluoroacetophenone, a compound similar to 3’-Bromo-2’-Fluoroacetophenone, has been used as a starting reagent in the synthesis of ascididemin , a marine alkaloid with potential anticancer properties.
Methods of Application
The specific methods of synthesis would depend on the overall synthetic route chosen for ascididemin. The use of 2’-Fluoroacetophenone would likely involve various organic reactions, including bromination .
Results or Outcomes
The successful synthesis of ascididemin would provide a valuable compound for further study in the field of medicinal chemistry .
Use in Cystic Fibrosis Research
Scientific Field
Biomedical Research
Application Summary
Thiazolyl derivatives of 2-Bromo-3’-Fluoroacetophenone have been used in research related to cystic fibrosis .
Methods of Application
The compound is used to synthesize thiazolyl derivatives, which are then applied in biological assays .
Results or Outcomes
These derivatives have shown potential in correcting the chloride transport defect in cystic fibrosis .
Use in Food, Drug, Pesticide or Biocidal Product Research
Scientific Field
Food and Drug Research
Application Summary
3’-Bromo-2’-Fluoroacetophenone has been used in the research of food, drug, pesticide or biocidal products .
Methods of Application
The specific methods of application would depend on the specific research context .
Results or Outcomes
The outcomes would also depend on the specific research context .
Use in Organic Chemistry Education
Scientific Field
Organic Chemistry Education
Application Summary
The α-bromination reaction of carbonyl compounds, such as 3’-Bromo-2’-Fluoroacetophenone, is a significant topic in the field of organic chemistry . This reaction is often used in undergraduate organic chemistry experiments to reinforce fundamental skills in chemistry experimentation among students .
Methods of Application
The bromination of various acetophenone derivatives is investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Results or Outcomes
Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Use in Industrial Testing
Scientific Field
Industrial Chemistry
Application Summary
3’-Bromo-2’-Fluoroacetophenone is used in industrial testing applications .
Methods of Application
The specific methods of application would depend on the specific industrial context .
Results or Outcomes
The outcomes would also depend on the specific industrial context .
Safety And Hazards
Future Directions
3’-Bromo-2’-Fluoroacetophenone is used in various industrial processes and research due to its role in the synthesis of biologically active substances and intermediates for various organic conversions . Its future directions could involve exploring its potential uses in other chemical reactions and its effects on different biological systems.
properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFYQYBXIVNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565737 | |
Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2'-Fluoroacetophenone | |
CAS RN |
161957-61-5 | |
Record name | 1-(3-Bromo-2-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161957-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-2'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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